1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H17ClN4O4S3 and its molecular weight is 424.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Optically Pure Cyclopropanes
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can be involved in the synthesis of optically pure cyclopropanes through the addition of diazomethane to enantiopure compounds, leading to pyrazolines with high facial selectivity. The subsequent denitrogenation of these sulfonyl pyrazolines results in cyclopropanes, demonstrating the utility of sulfonyl pyrazolines in producing optically pure compounds (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009).
Precursors to Heterocyclic o-Quinodimethanes
The compound can act as a precursor in the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, leading to the formation of heterocyclic o-quinodimethanes. These are synthesized through the reaction of sulfur dioxide with specific intermediates, demonstrating the role of thiophene derivatives in the formation of complex heterocyclic structures (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).
Synthesis of Alkynylpyrazoles
The sulfonyl groups present in the compound may facilitate the synthesis of alkynylpyrazoles, a class of compounds with potential in various chemical applications. These pyrazoles are synthesized through the reaction of diazomethane with enyne sulfones, showcasing the reactivity of sulfonyl-substituted compounds in synthesizing heterocyclic compounds (Yoshimatsu, Kawahigashi, Honda, & Kataoka, 1997).
Transformation of Spirocyclic 3H-Pyrazoles
The sulfonyl and pyrazolyl groups in the compound are indicative of its potential in undergoing transformations under thermal, acid-catalyzed, and photolytic conditions. Such transformations can lead to the formation of spirocyclic 3H-pyrazoles and their subsequent conversion into various structures, including sulfonylcyclopropenes and 2H-cyclopenta[j,k]fluorenes, demonstrating the compound's utility in synthetic organic chemistry (Vasin, Masterova, Razin, & Somov, 2014).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O4S3/c1-16-10-11(9-15-16)24(19,20)17-5-2-6-18(8-7-17)25(21,22)13-4-3-12(14)23-13/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIZXCWRUPQLOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane |
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